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molecular formula C13H17NO B8323563 4-(methylamino)-4-phenylcyclohexan-1-one

4-(methylamino)-4-phenylcyclohexan-1-one

Cat. No. B8323563
M. Wt: 203.28 g/mol
InChI Key: OOHVPJGDPFGVNV-UHFFFAOYSA-N
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Patent
US08138187B2

Procedure details

A mixture of conc. HCl (15 ml) and water (8 ml) was poured over methyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine (2.1 g, 8.4 mmol) and the mixture was stirred at RT for 5 days. For working up, the reaction mixture was diluted with water (20 ml) and extracted with ether (3×30 ml). The ethereal phase was discarded. The aqueous phase was then rendered basic with 2N NaOH and extracted with methylene chloride (3×30 ml). The organic phase obtained in this way was dried with Na2SO4 and then concentrated on a rotary evaporator. By purification by chromatography on silica gel with ethyl acetate/ethanol (4:1), it was possible to obtain the ketone Ket-15 in a yield of 1.38 g (81%) as a solid with a melting point of 32-38° C.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
methyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][C:4]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:13][CH2:12][C:7]2(OCC[O:8]2)[CH2:6][CH2:5]1>O>[CH3:2][NH:3][C:4]1([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:13][CH2:12][C:7](=[O:8])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Two
Name
methyl-(8-phenyl-1,4-dioxaspiro[4.5]dec-8-yl)amine
Quantity
2.1 g
Type
reactant
Smiles
CNC1(CCC2(OCCO2)CC1)C1=CC=CC=C1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×30 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×30 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase obtained in this way
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
By purification by chromatography on silica gel with ethyl acetate/ethanol (4:1), it

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
CNC1(CCC(CC1)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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